6-Chlorobenzo[d]thiazole
Overview
Description
6-Chlorobenzo[d]thiazole is a chemical compound with the molecular weight of 170.64 . It is a green to yellow to brown powder or crystals .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized . Another study reported the synthesis of 5- (6-chlorobenzo [ d ]thiazol-2-ylamino)-1,3,4-oxadiazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom . It contains a total of 16 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, and 6 aromatic bonds .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For example, it can react with aromatic acids in phosphorus oxychloride . It can also react with KOH and carbon disulfide in ethanol . Other reactions include protonation at the N3 position, deprotonation at C2 by organolithium compounds, N-alkylation with alkyl halides, and electrophilic substitution reaction .Physical and Chemical Properties Analysis
This compound is a green to yellow to brown powder or crystals .Scientific Research Applications
Antimicrobial and Antiviral Applications
- Antiviral Activity : Derivatives of 6-Chlorobenzo[d]thiazole, specifically 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, demonstrated anti-tobacco mosaic virus activity, highlighting their potential as antiviral agents (Chen et al., 2010).
- Antimicrobial Agents : Thiazole derivatives, including those with a chlorobenzo[d]thiazole moiety, exhibited moderate to excellent antibacterial and antifungal activities against a range of microbial strains, suggesting their utility in combating various infections (B'Bhatt & Sharma, 2017).
Corrosion Inhibition
- The study on the corrosion behavior of mild steel in acidic solutions found that certain this compound derivatives could serve as effective corrosion inhibitors, potentially useful in industrial applications to protect metals from corrosion (Bentiss et al., 2007).
Anticancer Activities
- Novel thiazole-based heterocycles, including those incorporating chlorobenzo[d]thiazole, were synthesized and exhibited potential antitumor activities against various cancer cell lines, underscoring their promise as anticancer agents (Abu-Melha et al., 2019).
Other Applications
- Quantum chemical and molecular dynamics simulation studies on thiazole and thiadiazole derivatives have been conducted to predict their performances in various applications, including corrosion inhibition of iron, highlighting the diverse utility of these compounds in scientific research (Kaya et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-Chlorobenzo[d]thiazole is the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which play a significant role in inflammation and pain .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, this compound disrupts the production of prostaglandins from arachidonic acid . This disruption can lead to a decrease in inflammation and pain, as prostaglandins are key mediators of these processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain . By inhibiting the COX enzymes and disrupting the production of prostaglandins, this compound can alleviate these symptoms .
Biochemical Analysis
Biochemical Properties
6-Chlorobenzo[d]thiazole has been found to interact with various enzymes and proteins, contributing to its potential biological activities . For instance, it has been reported that derivatives of this compound have shown significant anti-inflammatory and analgesic activities . These activities are believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been reported to have significant anti-inflammatory and analgesic activities, which suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism . The exact cellular targets and mechanisms of action of this compound remain to be fully elucidated .
Molecular Mechanism
It is believed to exert its effects at the molecular level through interactions with various biomolecules . For instance, it has been suggested that this compound may inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation and pain .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not readily degrade
Metabolic Pathways
It is known that the compound can interact with various enzymes and proteins, suggesting that it may be involved in multiple metabolic pathways .
Properties
IUPAC Name |
6-chloro-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBQGOMAISTKSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60326036 | |
Record name | 6-Chlorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-10-1 | |
Record name | 2942-10-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522957 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chlorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60326036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 6-chlorobenzo[d]thiazole as a bridging ligand in platinum(II) complexes impact their electroluminescence properties compared to non-halogenated counterparts?
A1: Research by [] demonstrated that replacing the hydrogen atom in the benzo[d]thiazole-2-thiolate bridging ligand with chlorine resulted in a significant enhancement of electroluminescence brightness. The complex containing this compound (Pt3) exhibited a 2-fold increase in brightness compared to the complex with an unsubstituted ligand (Pt1) []. This suggests that the introduction of chlorine influences the electronic properties and intermolecular interactions within the complex, ultimately affecting its luminescent behavior. While the study highlights the positive impact of fluorine substitution for enhanced brightness, further research is needed to fully elucidate the structure-property relationships governing the electroluminescence of these platinum(II) complexes with varying substituents on the bridging ligand.
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